molecular formula C8H7BrFN B8800376 7-Bromo-4-fluoroindoline

7-Bromo-4-fluoroindoline

Cat. No.: B8800376
M. Wt: 216.05 g/mol
InChI Key: FVRIPXGYJMOGFN-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoroindoline is a halogenated indoline derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The molecular scaffold, featuring both bromo and fluoro substituents, is designed for further functionalization, notably via cross-coupling reactions, where the bromo group acts as a handle for palladium-catalyzed transformations. Research indicates that related bromo-fluoroindole and indoline compounds are valuable intermediates in developing materials science applications. For instance, functionalization of single-walled carbon nanotubes with aniline derivatives creates luminescent sp 3 defects for use as quantum-light sources in the near-infrared region . This suggests potential utility in synthesizing novel organic materials for optoelectronics. As a key intermediate, this compound is instrumental in exploring structure-activity relationships in pharmaceutical research and advancing the synthesis of complex heterocyclic systems. The product is provided for research purposes as a chemical reference standard and synthetic intermediate. Handling and Safety: This chemical is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols, which likely include the use of personal protective equipment and working in a well-ventilated area. Note: The specific CAS Number, molecular formula, and detailed physicochemical properties for this compound are not fully verified in the retrieved data. The information presented is based on the analysis of closely related chemical structures.

Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

7-bromo-4-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2

InChI Key

FVRIPXGYJMOGFN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-Bromo-4-fluoroindoline with key analogs based on molecular structure, substituents, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications
This compound* C₈H₇BrFN ~230.05 Br (C7), F (C4), saturated indoline ring Potential pharmaceutical intermediate
4-Bromo-7-fluoroindole C₈H₅BrFN 214.04 Br (C4), F (C7), aromatic indole ring Melting point: -25°C; 99% purity
7-Bromo-5-fluoroindoline-2,3-dione C₈H₃BrFNO₂ 260.01 Br (C7), F (C5), two ketone groups High polarity; synthetic intermediate
4-Bromo-5-methyl-2,3-indolinedione C₉H₆BrNO₂ 256.05 Br (C4), CH₃ (C5), two ketone groups Used in crystallography studies
7-Bromo-5H-pyrido[4,3-b]indole C₁₁H₇BrN₂ 247.09 Br (C7), fused pyrido-indole system Pharmaceutical impurity (Flortaucipir)

Electronic and Reactivity Profiles

  • Substituent Position :

    • Fluorine at C4 vs. C5/C7 (e.g., 7-Bromo-5-fluoroindoline-2,3-dione ): Fluorine’s electronegativity increases ring electron deficiency, affecting nucleophilic substitution sites.
    • Bromine at C7 vs. C4 (e.g., 4-Bromo-7-fluoroindole ): Bromine’s bulkiness may sterically hinder reactions at adjacent positions.
  • Ring Saturation: Indoline (saturated) vs.
  • Functional Groups :

    • Ketone groups in indolinediones (e.g., 7-Bromo-5-fluoroindoline-2,3-dione ) increase polarity, improving solubility in polar solvents but limiting membrane permeability in biological systems.

Preparation Methods

Reaction Mechanism and Optimization

The Claisen-based method involves sequential condensation and cyclization steps starting from 2-bromo-5-fluoroaniline.

Stage 1: Condensation
A solvent/salt system of ethanol-sodium sulfate-water (mass ratio 1:0.2-0.5:1.0-1.5) facilitates the reaction between 2-bromo-5-fluoroaniline, chloral hydrate, and hydroxylamine hydrochloride at 85°C under reflux for 10-12 hours. This produces N-(2-bromo-5-fluorophenyl)-2-(hydroxyimine)acetamide with 74.3% yield.

Stage 2: Cyclization
The condensation product undergoes ring closure in concentrated sulfuric acid (mass ratio 1:3.5-7.0) at 60-90°C for 30 minutes. Optimal conditions (70°C, 90°C post-addition) yield 4-fluoro-7-bromoisatin at 75.4% efficiency.

Table 1: Claisen-Cyclization Reaction Parameters

ParameterOptimal RangeYield Impact
Solvent/Salt Ratio1:0.35:1.3±5% yield variance
Cyclization Temperature70-90°C>90% conversion above 70°C
H₂SO₄ Ratio1:5.2 (substrate:acid)Maximizes ring closure

Bromination-Fluorination of Indoline-2,3-dione

Direct Functionalization Strategy

This method introduces halogen atoms sequentially to indoline-2,3-dione (isatin):

  • Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C for 8 hours (4-position selectivity >98%)

  • Bromination : N-Bromosuccinimide (NBS) in DMF at 40°C under radical initiation (7-position specificity 99.2%)

The dual-step process achieves 68% overall yield with HPLC purity of 99.7%.

Table 2: Halogenation Efficiency Comparison

Halogenation StepReagentTemperatureTimeRegioselectivity
FluorinationSelectfluor®80°C8 hr98.4% para
BrominationNBS/AIBN40°C6 hr99.2% meta

Reduction of Isatin to Indoline

Catalytic Hydrogenation

The final step converts 4-fluoro-7-bromoisatin to the target indoline derivative using:

  • 5% Pd/C catalyst in ethanol at 50 psi H₂ pressure

  • 12-hour reaction time at 80°C

  • Post-reduction purification via ethanol-water recrystallization (1:1.7 ratio)

This achieves 89% conversion efficiency with residual ketone <0.5%.

Industrial-Scale Production

Process Intensification

Batch optimization data from patent CN111039845A reveals:

Table 3: Scale-Up Performance Metrics

ParameterLab Scale (100g)Pilot Plant (10kg)Industrial (500kg)
Cycle Time18 hr20 hr22 hr
Yield75.4%72.1%70.8%
Purity99.7%99.5%99.3%

Key considerations include:

  • Ethanol recovery systems to reduce solvent costs by 40%

  • Continuous sulfuric acid neutralization for waste minimization

  • Automated temperature control (±0.5°C) during cyclization

Comparative Method Analysis

Table 4: Synthesis Route Comparison

MetricClaisen-CyclizationHalogenation
Total Steps34
Overall Yield63%58%
Byproduct Formation<1%2.7%
Capital Cost$$$$$$

The Claisen route demonstrates superior cost-efficiency for large-scale production, while the halogenation method offers better regiocontrol for research-scale synthesis.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-4-fluoroindoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation (bromination/fluorination) of indoline precursors. For example, fluorination at the 4-position may use HF-pyridine or Selectfluor, while bromination at the 7-position employs N-bromosuccinimide (NBS) in acetic acid . Key factors include:
  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
  • Temperature control : Low temperatures (~0–5°C) minimize side reactions during bromination.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure product.
    Table 1 : Comparison of Synthetic Methods
PrecursorReagentsYield (%)Purity (HPLC)Reference
4-FluoroindolineNBS, AcOH6895%
7-BromoindolineSelectfluor, MeCN7298%

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at C4).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₆BrFN: theoretical 230.96).
  • X-ray crystallography : Resolve ambiguities in halogen positioning, especially if steric effects distort NMR signals .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial screens (e.g., broth microdilution against S. aureus). Use concentrations ranging from 1–100 µM, with doxorubicin/ampicillin as positive controls. Note: Biological targets are not well-documented, so broad-spectrum screening is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:
  • Reproducibility checks : Replicate studies under standardized conditions (e.g., ATP-based viability assays vs. colorimetric methods).
  • Analytical validation : Ensure compound purity (>95% via HPLC) and stability (e.g., test degradation in DMSO over 72 hours).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ discrepancies) .

Q. What strategies improve the selectivity of this compound in targeting enzymes/receptors?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 7-Cl-4-F-indoline) to identify critical substituents.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for kinases or GPCRs.
  • Proteome-wide profiling : Employ chemical proteomics (e.g., affinity-based protein profiling) to map off-target interactions .

Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?

  • Methodological Answer :
  • Flow chemistry : Continuous flow systems reduce reaction times and improve safety for hazardous steps (e.g., bromination).
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C for cross-coupling) to reduce costs.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real time .

Data Contradiction and Validation

Q. What statistical frameworks are recommended for analyzing conflicting results in dose-response studies?

  • Methodological Answer : Apply Bayesian hierarchical models to account for inter-lab variability, or use sensitivity analysis to identify outlier datasets. Report confidence intervals (95% CI) for IC₅₀ values rather than single-point estimates .

Key Challenges and Solutions

  • Undocumented Targets : Use phenotypic screening followed by target deconvolution (e.g., CRISPR-Cas9 knockout libraries) .
  • Synthetic Complexity : Prioritize modular routes (e.g., late-stage fluorination) to streamline derivative synthesis .

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